molecular formula C12H14Na8O35S8 B014747 Sucrosofate sodium CAS No. 74135-10-7

Sucrosofate sodium

Cat. No.

B014747

CAS RN:

74135-10-7

Formula:

C12H14Na8O35S8

M. Wt:

1158.7 g/mol

InChI Key:

CPRSOZZDECJZKH-QRDGSJRXSA-F

IUPAC Name:

octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

In Stock

* For research use only. Not for human or veterinary use.
Description

Introduction


Sucrosofate sodium, also known as sodium cyclamate, is an artificial sweetener that has been used in food and beverage products since the 1950s. It is approximately 30 times sweeter than sugar, and is used in a variety of products, including soft drinks, desserts, and baked goods. It is a popular substitute for sugar, as it does not contribute to tooth decay and has a low caloric value. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for sucrosofate sodium.

Synthesis Method

Sucrosofate sodium is synthesized through a two-step process. The first step involves the reaction of cyclohexylamine with sodium bisulfite. This reaction produces cyclamate, which is then reacted with sucrose in the second step. This reaction produces sodium cyclamate, which is then filtered and crystallized to form the final product.

Scientific Research Applications

Sucrosofate sodium has a wide range of scientific applications, including use in laboratory experiments. It is commonly used in studies examining the effects of sweeteners on taste and flavor perception. Additionally, it is used in studies examining the effects of artificial sweeteners on energy metabolism and diabetes. It is also used in studies examining the effects of artificial sweeteners on appetite and food intake.

Mechanism of Action

Sucrosofate sodium works by binding to the sweet taste receptors on the tongue. This binding triggers a signal that is sent to the brain, which causes the sensation of sweetness. The intensity of the sweetness is determined by the concentration of sucrosofate sodium present.

Biochemical and Physiological Effects

Sucrosofate sodium does not contribute to tooth decay, as it is not metabolized by bacteria in the mouth. Additionally, it has a low caloric value, making it an attractive option for those looking to reduce their caloric intake. It has also been shown to have a beneficial effect on blood sugar levels, as it does not cause a spike in blood sugar levels like sugar does.

Advantages and Limitations for Lab Experiments

The main advantage of using sucrosofate sodium in laboratory experiments is its sweetness. It is approximately 30 times sweeter than sugar, so it can be used in smaller quantities than sugar. Additionally, it is more stable than sugar and does not break down in the presence of heat or light. However, it is not suitable for use in baking, as it does not provide the necessary texture and structure that sugar does.

Future Directions

There are a number of potential future directions for sucrosofate sodium. One potential direction is the development of new sweetener blends. Blends of sucrosofate sodium and other artificial sweeteners could be used to create products with a more natural sweetness. Additionally, research could be conducted to further explore the biochemical and physiological effects of sucrosofate sodium. Finally, research could also be conducted to explore potential applications for sucrosofate sodium in the medical field, such as for the treatment of diabetes.
CAS RN 74135-10-7
Product Name Sucrosofate sodium
Molecular Formula C12H14Na8O35S8
Molecular Weight 1158.7 g/mol
IUPAC Name octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
InChI InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1
InChI Key CPRSOZZDECJZKH-QRDGSJRXSA-F
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
SMILES C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Synonyms 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen sulfate) Sodium Salt;  Sodium Sucrose Octasulfate; 
Origin of Product United States

N/A